2-(Furan-2-yl)-4-phenylpyridine

Catalog No.
S16008354
CAS No.
M.F
C15H11NO
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Furan-2-yl)-4-phenylpyridine

Product Name

2-(Furan-2-yl)-4-phenylpyridine

IUPAC Name

2-(furan-2-yl)-4-phenylpyridine

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c1-2-5-12(6-3-1)13-8-9-16-14(11-13)15-7-4-10-17-15/h1-11H

InChI Key

IWGCPJLBZHNCEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CO3

2-(Furan-2-yl)-4-phenylpyridine is a heterocyclic compound characterized by the presence of both furan and pyridine rings, along with a phenyl group. This compound features a furan moiety at the second position and a phenyl group at the fourth position of the pyridine ring. The unique combination of these structural elements contributes to its interesting chemical properties and potential biological activities.

The chemical reactivity of 2-(Furan-2-yl)-4-phenylpyridine can be explored through various types of reactions:

  • Electrophilic Aromatic Substitution: The aromatic rings in this compound can undergo electrophilic substitution, allowing for the introduction of different substituents.
  • Nucleophilic Reactions: The nitrogen atom in the pyridine ring may participate in nucleophilic reactions, particularly when activated by suitable electrophiles.
  • Oxidation and Reduction: The furan ring can be oxidized to form corresponding diones, while reduction processes could convert the pyridine nitrogen to an amine.

Common reagents for these reactions include Lewis acids for substitution reactions and oxidizing agents like potassium permanganate for oxidation processes.

Research indicates that compounds similar to 2-(Furan-2-yl)-4-phenylpyridine exhibit various biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation across different human cancer cell lines, including lung and colon cancer cells .
  • Antimicrobial Activity: The presence of furan and pyridine rings has been associated with antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties, making them candidates for developing new therapeutic agents .

Several synthesis methods have been reported for producing 2-(Furan-2-yl)-4-phenylpyridine:

  • Condensation Reactions: One common method involves the condensation of furan derivatives with substituted pyridines under acidic conditions.
  • Cyclization Techniques: Cyclization reactions involving appropriate precursors can yield this compound efficiently. For instance, the use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can facilitate the formation of carbon-carbon bonds between furan and phenyl groups with pyridine derivatives .

The unique structure of 2-(Furan-2-yl)-4-phenylpyridine lends itself to various applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatments.
  • Material Science: The compound's electronic properties may be useful in developing organic semiconductors or photovoltaic materials.

Interaction studies involving 2-(Furan-2-yl)-4-phenylpyridine often focus on its binding affinity to biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action as a potential therapeutic agent.
  • Docking Studies: Computational studies using molecular docking simulations help predict how well this compound fits into active sites of target proteins, aiding in drug design efforts .

Several compounds share structural similarities with 2-(Furan-2-yl)-4-phenylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-PhenylpyridinePyridine ring with a phenyl groupKnown for its role as a ligand in coordination chemistry.
2-(Furan-3-yl)-4-methylpyridineFuran ring at different positionExhibits distinct electronic properties due to methyl substitution.
3-(Furan-2-yl)-4-phenyloxazoleFused oxazole instead of pyridineDisplays different biological activities due to oxazole presence.

These compounds highlight the versatility and uniqueness of 2-(Furan-2-yl)-4-phenylpyridine within its class, particularly regarding its potential applications in medicinal chemistry and material science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

221.084063974 g/mol

Monoisotopic Mass

221.084063974 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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